

Application of 2,5-Dimethoxythiophenol in Click Chemistry: Application Notes and Protocols

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Compound of Interest

Compound Name: 2,5-Dimethoxythiophenol

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Introduction

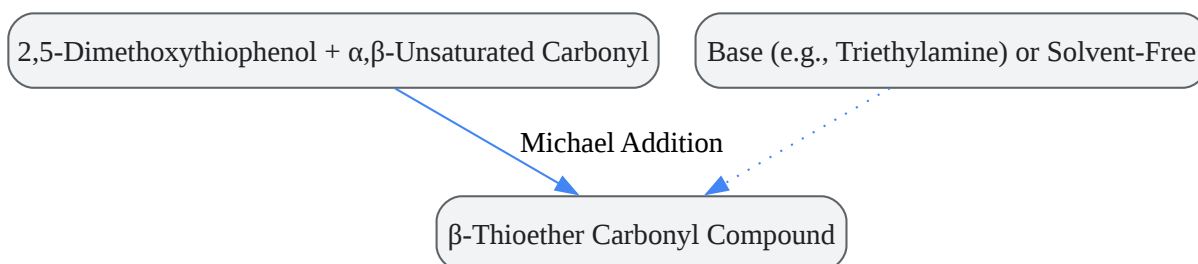
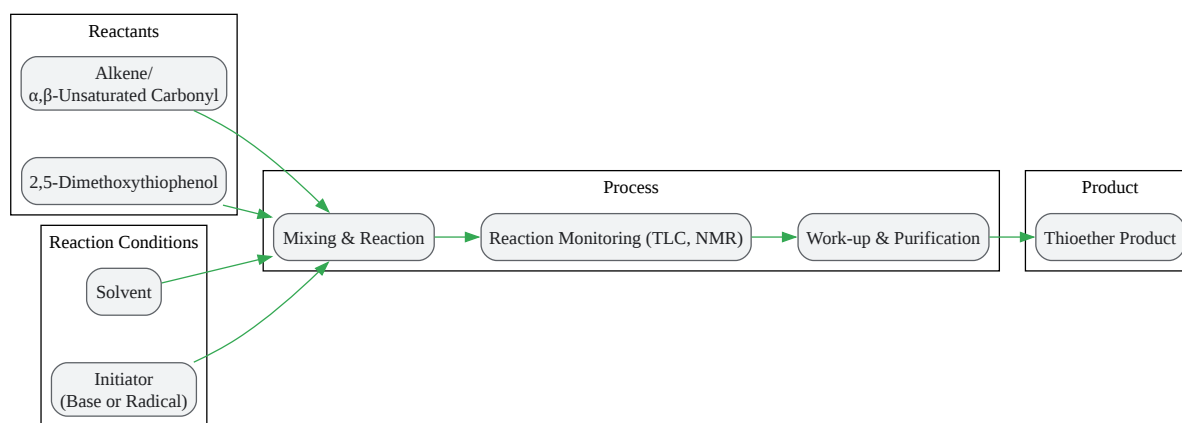
Click chemistry has revolutionized the fields of drug discovery, materials science, and bioconjugation by offering a suite of reactions that are high-yielding, wide in scope, and generate minimal byproducts. Among the various "click" reactions, the thiol-ene reaction has emerged as a powerful tool for the formation of carbon-sulfur bonds. This application note focuses on the utility of **2,5-dimethoxythiophenol** as a versatile thiol component in these reactions. The electron-donating methoxy groups on the aromatic ring can influence the nucleophilicity and reactivity of the thiol, making it an interesting candidate for various applications, including the synthesis of novel thioether conjugates, bioconjugation, and the development of fluorescent probes.

This document provides detailed protocols for two key thiol-ene click reactions involving **2,5-dimethoxythiophenol**: the base-catalyzed Michael addition to α,β -unsaturated carbonyl compounds and the photoinitiated radical addition to alkenes.

Thiol-Ene Click Chemistry: An Overview

The thiol-ene reaction encompasses the addition of a thiol to a carbon-carbon double bond (an "ene"). This transformation can proceed via two primary mechanisms: a base- or nucleophile-catalyzed conjugate addition (Michael addition) or a radical-mediated addition. Both pathways

adhere to the principles of click chemistry, offering high efficiency and functional group tolerance.



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